4alpha-Phorbol 12,13-didecanoate

Vue d'ensemble

Description

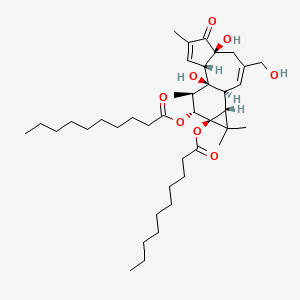

4alpha-Phorbol 12,13-didecanoate is a phorbol ester . It is a transient receptor potential vanilloid 4 (TRPV4) agonist . It promotes extracellular calcium influx into the cells .

Molecular Structure Analysis

The molecular formula of 4alpha-Phorbol 12,13-didecanoate is C40H64O8 . The molecular weight is 672.93 .Chemical Reactions Analysis

4alpha-Phorbol 12,13-didecanoate has been used to study its effects on Madin-Darby canine kidney (MDCK) cells and its effects on Ca 2+ influx in mice fallopian tubal cells .Physical And Chemical Properties Analysis

4alpha-Phorbol 12,13-didecanoate is a solid substance . It is soluble in DMSO, ethanol, and methanol .Applications De Recherche Scientifique

Cellular Signaling Studies

4alpha-Phorbol 12,13-didecanoate: is widely used in cellular signaling research due to its role as an agonist for the transient receptor potential vanilloid 4 (TRPV4) . This application is crucial for understanding the pathways and mechanisms involved in cellular responses to external stimuli.

Key Research Areas:

- Madin-Darby Canine Kidney (MDCK) Cells : Investigating the effects of TRPV4 activation on cell morphology and function .

- Calcium Influx : Studying the modulation of calcium channels and the resulting changes in cellular activities .

Tissue Engineering

The compound has been applied in tissue engineering to enhance the mechanical properties of engineered tissues. It’s particularly useful in the development of neocartilage, where it promotes increased resilience and durability.

Key Research Areas:

- Hyperosmolarity Response : Understanding how cells adapt to changes in osmotic conditions, which is vital for maintaining tissue integrity .

Pain and Inflammation Research

As a TRPV4 agonist, 4alpha-Phorbol 12,13-didecanoate is instrumental in pain and inflammation studies. It helps in elucidating the role of TRPV4 in nociception and inflammatory responses.

Key Research Areas:

- Hind Paw Swelling in Mice : Assessing the compound’s effect on inflammatory markers and pain perception .

Neurological Studies

The compound’s ability to modulate TRPV4 activity makes it a valuable tool in neurological research, particularly in understanding neurodegenerative diseases and brain injury recovery processes.

Key Research Areas:

- Neuronal Calcium Dynamics : Exploring how TRPV4-mediated calcium influx affects neuronal health and signaling .

Cardiovascular Research

4alpha-Phorbol 12,13-didecanoate: aids in cardiovascular research by providing insights into endothelial function and vascular responses to stress.

Key Research Areas:

- Endothelial Cell Function : Investigating the impact of TRPV4 on endothelial cell barrier integrity and vasodilation .

Oncology

In cancer research, the compound is used to study the calcium signaling pathways that are often altered in cancer cells, providing potential targets for therapy.

Key Research Areas:

Mécanisme D'action

Target of Action

The primary target of 4alpha-Phorbol 12,13-didecanoate (4αPDD) is the Transient Receptor Potential Vanilloid 4 (TRPV4) . TRPV4 is a calcium-permeable cation channel that responds to various stimuli and plays a crucial role in several physiological processes .

Mode of Action

4αPDD acts as an agonist of the TRPV4 channel . It binds to the TRPV4 channel and promotes the influx of calcium ions (Ca2+) into the cells . This influx of Ca2+ ions triggers various downstream cellular responses .

Biochemical Pathways

The activation of TRPV4 by 4αPDD leads to an increase in intracellular calcium concentration . This can affect various biochemical pathways, particularly those that are calcium-dependent.

Pharmacokinetics

The solubility of 4αpdd in dmso and its stability at various temperatures have been reported .

Result of Action

The activation of TRPV4 by 4αPDD and the subsequent influx of Ca2+ can lead to various cellular responses. For instance, 4αPDD has been reported to have anti-inflammatory effects . It can also alter bladder reflexes when it activates urothelial TRPV4 .

Safety and Hazards

4alpha-Phorbol 12,13-didecanoate is classified as a Dangerous Good for transport and may be subject to additional shipping charges . It is fatal if swallowed, in contact with skin, or if inhaled . It may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is suspected of causing cancer .

Orientations Futures

Propriétés

IUPAC Name |

[(1S,2S,6S,10S,11R,13S,14R,15R)-13-decanoyloxy-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] decanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H64O8/c1-7-9-11-13-15-17-19-21-32(42)47-36-28(4)39(46)30(24-29(26-41)25-38(45)31(39)23-27(3)35(38)44)34-37(5,6)40(34,36)48-33(43)22-20-18-16-14-12-10-8-2/h23-24,28,30-31,34,36,41,45-46H,7-22,25-26H2,1-6H3/t28-,30+,31-,34-,36-,38+,39-,40-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGOSGFYDFDYMCW-OEFRVDPMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=O)OC1C(C2(C(C=C(CC3(C2C=C(C3=O)C)O)CO)C4C1(C4(C)C)OC(=O)CCCCCCCCC)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCC(=O)O[C@@H]1[C@H]([C@]2([C@@H](C=C(C[C@@]3([C@H]2C=C(C3=O)C)O)CO)[C@H]4[C@@]1(C4(C)C)OC(=O)CCCCCCCCC)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H64O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901098483 | |

| Record name | 1,1′-[(1aR,1bS,4aS,7aS,7bS,8R,9R,9aS)-1,1a,1b,4,4a,5,7a,7b,8,9-Decahydro-4a,7b-dihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-9aH-cyclopropa[3,4]benz[1,2-e]azulene-9,9a-diyl] didecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901098483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

672.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4alpha-Phorbol 12,13-didecanoate | |

CAS RN |

27536-56-7 | |

| Record name | 1,1′-[(1aR,1bS,4aS,7aS,7bS,8R,9R,9aS)-1,1a,1b,4,4a,5,7a,7b,8,9-Decahydro-4a,7b-dihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-9aH-cyclopropa[3,4]benz[1,2-e]azulene-9,9a-diyl] didecanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27536-56-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4alpha-Phorbol-12,13-didecanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027536567 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1′-[(1aR,1bS,4aS,7aS,7bS,8R,9R,9aS)-1,1a,1b,4,4a,5,7a,7b,8,9-Decahydro-4a,7b-dihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-9aH-cyclopropa[3,4]benz[1,2-e]azulene-9,9a-diyl] didecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901098483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-alpha-Phorbol 12,13-Didecanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary target of 4α-Phorbol 12,13-didecanoate?

A1: 4α-Phorbol 12,13-didecanoate acts as a selective agonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel [, , , , , , , ].

Q2: What are the downstream effects of TRPV4 activation by 4α-PDD?

A2: Activation of TRPV4 by 4α-PDD leads to an influx of calcium ions (Ca2+) into the cell [, , , , , , , ]. This Ca2+ influx triggers various cellular responses depending on the cell type, including:

- Smooth Muscle Relaxation: In rat stomach fundus, 4α-PDD induces relaxation by activating TRPV4, leading to reduced Ca2+ influx through an inhibition of Ca2+ channels [].

- Airway Constriction: 4α-PDD activates TRPV4 in human airway smooth muscle cells, inducing Ca2+ influx and potentially contributing to airway constriction in response to hypotonic stimulation [].

- Bladder Function: 4α-PDD activates TRPV4 in urothelial cells, contributing to normal bladder voiding function through Ca2+ signaling and ATP release [].

- Visceral Hyperalgesia: In colonic afferent nerves, 4α-PDD activates TRPV4, contributing to protease-activated receptor 2 (PAR2)-induced sensitization and visceral hyperalgesia [].

Q3: What is the molecular formula and weight of 4α-Phorbol 12,13-didecanoate?

A3: The molecular formula of 4α-PDD is C36H58O6 and its molecular weight is 586.85 g/mol.

Q4: The research papers primarily focus on the biological activity of 4α-PDD. Can you elaborate on its potential applications outside of biological systems?

A4: The provided research predominantly examines the biological activity of 4α-PDD, particularly its interaction with the TRPV4 channel. Information regarding its material compatibility, catalytic properties, environmental impact, or other non-biological applications is not covered in these studies.

Q5: What tools and resources are crucial for research involving 4α-PDD?

A5: Research on 4α-PDD necessitates specialized tools and resources, including:

Q6: How has the research on 4α-PDD and TRPV4 channels evolved?

A6: Research on TRPV channels, including TRPV4, has significantly advanced our understanding of sensory perception and cellular responses to various stimuli. While the provided papers do not detail a specific historical timeline for 4α-PDD research, the identification of TRPV4 and the development of selective agonists like 4α-PDD represent significant milestones in this field.

Q7: What other research areas intersect with studies on 4α-PDD and TRPV4?

A7: Research on 4α-PDD and TRPV4 channels has broad implications across multiple scientific disciplines, including:

- Neuroscience: Understanding the role of TRPV4 in sensory neurons is crucial for pain research and the development of novel analgesics [].

- Pulmonary Physiology: Investigating TRPV4 function in airway smooth muscle cells contributes to our knowledge of airway hyperresponsiveness and asthma [].

- Urology: Studying TRPV4 in urothelial cells provides insights into bladder function and potential therapeutic targets for urinary disorders [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

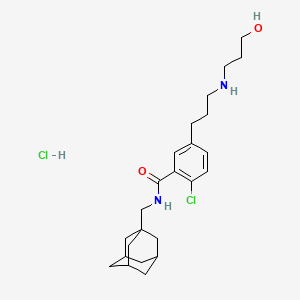

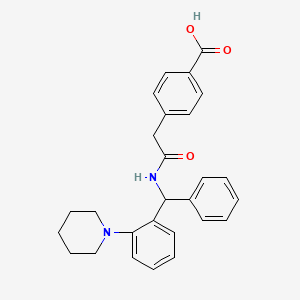

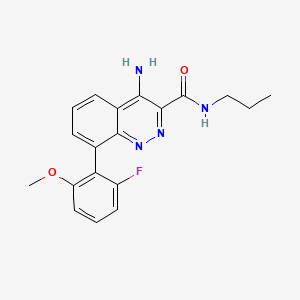

![N-(2-hydroxyethyl)-N-methyl-4-[quinolin-8-yl-[1-(1,3-thiazol-4-ylmethyl)piperidin-4-ylidene]methyl]benzamide](/img/structure/B1666232.png)

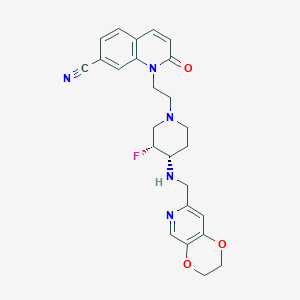

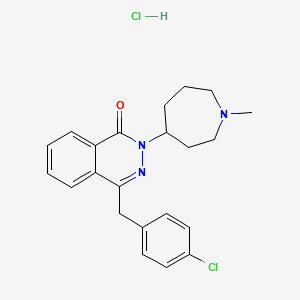

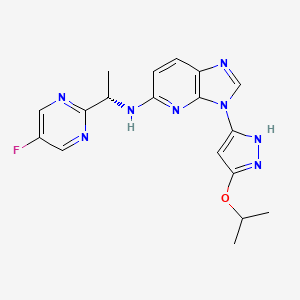

![7-methyl-5-[3-(piperazin-1-ylmethyl)-1,2,4-oxadiazol-5-yl]-2-[[4-(trifluoromethoxy)phenyl]methyl]-3H-isoindol-1-one](/img/structure/B1666240.png)

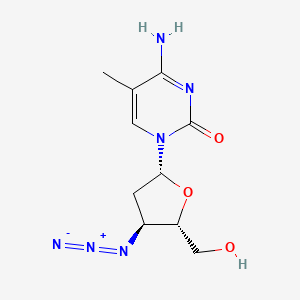

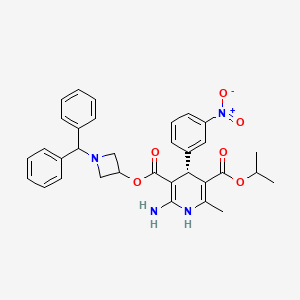

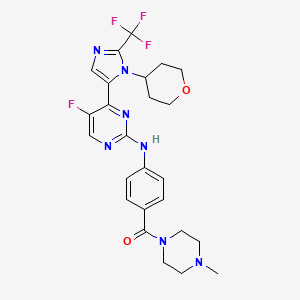

![N-(1-adamantylmethyl)-2-chloro-5-[3-(3-hydroxypropylamino)propyl]benzamide](/img/structure/B1666244.png)